
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide, also known as MBPA, is a chemical compound that has been studied for its potential applications in various scientific research fields.
Mechanism of Action
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide has been shown to exert its effects through a variety of mechanisms, including the inhibition of oxidative stress and inflammation, as well as the modulation of various signaling pathways. It has also been shown to have an effect on the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide can have a variety of biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and cell proliferation. It has also been shown to have a neuroprotective effect, as well as an effect on glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide in lab experiments is its ability to target multiple pathways involved in various diseases, making it a potentially useful tool for studying complex diseases. However, one limitation is that 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide may have off-target effects, making it difficult to determine the specific mechanism of action.
Future Directions
There are several future directions for research on 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide, including further studies on its potential use in the treatment of neurodegenerative diseases, as well as its potential as an anti-cancer agent. Additionally, further studies are needed to better understand the specific mechanisms of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide and its potential off-target effects. Finally, there is a need for further optimization of the synthesis method to improve yields and purity.
In conclusion, 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide is a chemical compound that has shown potential for use in various scientific research fields. Its ability to target multiple pathways involved in various diseases makes it a potentially useful tool for studying complex diseases. However, further research is needed to better understand its specific mechanisms of action and potential off-target effects.
Synthesis Methods
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide can be synthesized through a multi-step reaction process involving the reaction of 4-methylphenol with phosgene, followed by reaction with 2-phenoxyethylamine and acetic anhydride. This method has been optimized to yield high purity 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide with good yields.
Scientific Research Applications
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide has been studied for its potential use in a variety of scientific research applications, including as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18-8-12-20(13-9-18)24(27,21-14-10-19(2)11-15-21)23(26)25-16-17-28-22-6-4-3-5-7-22/h3-15,27H,16-17H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJSJJGNHTWFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NCCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231482.png)
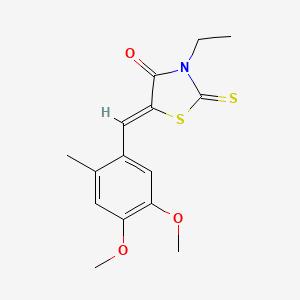

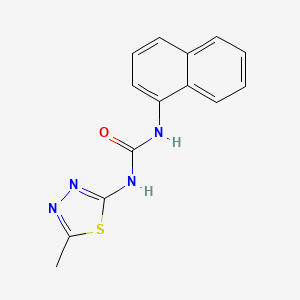
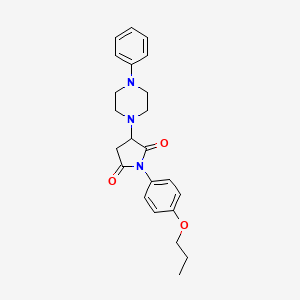
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)
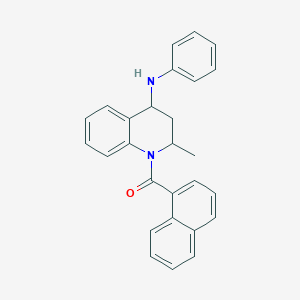
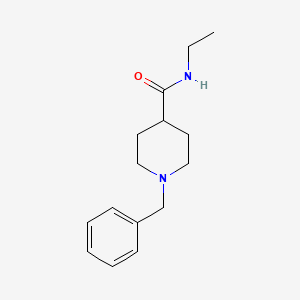
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)

![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
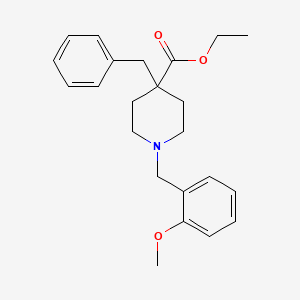
![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)